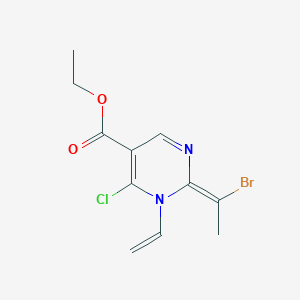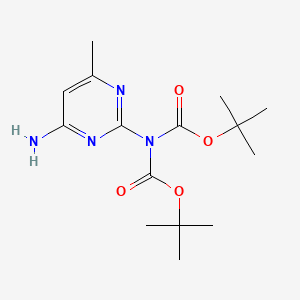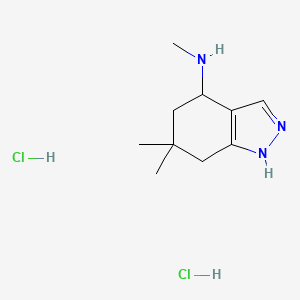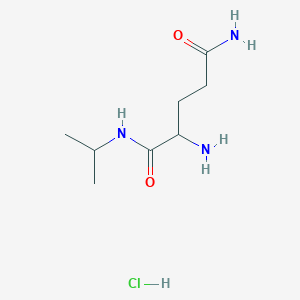![molecular formula C13H25NO4 B1405795 (2R)-2-{[(Tert-butoxycarbonyl)amino]methyl}-4,4-dimethylpentanoic acid CAS No. 1355338-29-2](/img/structure/B1405795.png)
(2R)-2-{[(Tert-butoxycarbonyl)amino]methyl}-4,4-dimethylpentanoic acid
Vue d'ensemble
Description
“(2R)-2-{[(Tert-butoxycarbonyl)amino]methyl}-4,4-dimethylpentanoic acid” is an organic compound that belongs to the class of α-amino acids. It is a synthetic chemical compound with a wide range of applications in the fields of research and industry. The compound has a CAS Number of 1355338-29-2, a molecular weight of 259.35, and an MDL number of MFCD21333123 .
Molecular Structure Analysis
The molecular formula of this compound is C13H25NO4 . The InChI code is 1S/C13H25NO4/c1-12(2,3)7-9(10(15)16)8-14-11(17)18-13(4,5)6/h9H,7-8H2,1-6H3,(H,14,17)(H,15,16)/t9-/m1/s1 .Applications De Recherche Scientifique
Synthesis of Renin Inhibitory Peptides
A study by Thaisrivongs et al. (1987) explored the synthesis of a highly stereoselective compound useful as an intermediate for preparing renin inhibitory peptides. This work suggests the potential of using derivatives of (2R)-2-{[(Tert-butoxycarbonyl)amino]methyl}-4,4-dimethylpentanoic acid in developing renin inhibitors, which could have significant implications in treating conditions like hypertension (Thaisrivongs et al., 1987).
Production of β,β,β-Trialkyl α-Amino Acids
Barker et al. (1992) reported the synthesis of protected β,β,β-trialkyl α-amino acids using a novel reaction method. This approach involves reacting (methyl 2-acetamidoacrylate)tricarbonyliron(0) with methyllithium and tertiary haloalkanes, highlighting the relevance of similar compounds in synthesizing new α-amino acids (Barker et al., 1992).
Safety and Hazards
Mécanisme D'action
Target of Action
The tert-butoxycarbonyl group is known to be involved in a variety of organic transformations .
Mode of Action
The tert-butoxycarbonyl group is known to be involved in the steglich esterification, a mild reaction that allows the conversion of sterically demanding and acid labile substrates .
Biochemical Pathways
The tert-butyl group is known to have implications in biosynthetic and biodegradation pathways .
Pharmacokinetics
The synthesis of tertiary butyl esters has been developed using flow microreactor systems, which is more efficient, versatile, and sustainable compared to the batch .
Result of Action
The tert-butyl group is known to elicit a unique reactivity pattern, which is highlighted by summarising characteristic applications .
Action Environment
The synthesis of tertiary butyl esters using flow microreactor systems is more efficient, versatile, and sustainable compared to the batch .
Analyse Biochimique
Biochemical Properties
(2R)-2-{[(Tert-butoxycarbonyl)amino]methyl}-4,4-dimethylpentanoic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. The tert-butoxycarbonyl group is known for its stability and resistance to hydrolysis, making it an excellent protecting group in peptide synthesis. This compound interacts with enzymes such as proteases, which can cleave the Boc group under specific conditions, allowing for the controlled release of the active amino acid . Additionally, it can form hydrogen bonds and hydrophobic interactions with other biomolecules, influencing their structure and function.
Cellular Effects
The effects of this compound on cells are multifaceted. It can influence cell signaling pathways by modulating the activity of enzymes involved in signal transduction. For instance, the release of the active amino acid upon Boc group cleavage can activate or inhibit specific signaling pathways, affecting gene expression and cellular metabolism . This compound can also impact cellular processes such as protein synthesis and degradation, thereby influencing overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The Boc group provides steric hindrance, protecting the amino acid from unwanted reactions. Upon enzymatic cleavage of the Boc group, the active amino acid can interact with target biomolecules, either inhibiting or activating their function . This interaction can lead to changes in gene expression, enzyme activity, and protein-protein interactions, ultimately affecting cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of the Boc group ensures that the compound remains intact under various conditions, but it can be selectively cleaved by specific enzymes to release the active amino acid . Long-term studies have shown that this compound can have sustained effects on cellular function, with gradual changes in gene expression and metabolic activity observed over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can modulate specific biochemical pathways without causing significant toxicity. At higher doses, it may lead to adverse effects such as enzyme inhibition, disruption of cellular processes, and potential toxicity . Understanding the dosage-dependent effects is crucial for its safe and effective use in research.
Metabolic Pathways
This compound is involved in several metabolic pathways. The Boc group can be metabolized by enzymes such as esterases, leading to the release of the active amino acid . This compound can also influence metabolic flux by interacting with key enzymes and cofactors, affecting the levels of various metabolites and overall metabolic activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function . The Boc group can also impact the compound’s solubility and membrane permeability, affecting its distribution within the body.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The Boc group can direct the compound to specific cellular compartments, such as the endoplasmic reticulum or mitochondria . This localization can affect the compound’s activity and function, as it interacts with different biomolecules within these compartments.
Propriétés
IUPAC Name |
(2R)-4,4-dimethyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4/c1-12(2,3)7-9(10(15)16)8-14-11(17)18-13(4,5)6/h9H,7-8H2,1-6H3,(H,14,17)(H,15,16)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXVWBCBVJMWHV-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(CNC(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C[C@H](CNC(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6,8-Dichloroimidazo[1,2-a]pyrazine](/img/structure/B1405718.png)
![[1-(Morpholin-4-ylcarbonyl)propyl]amine hydrochloride](/img/structure/B1405720.png)

![Sodium 2-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]acetate](/img/structure/B1405723.png)

![2-(1H-imidazol-1-ylcarbonyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1405729.png)

![[(1-Butylpyrrolidin-3-yl)methyl]amine dihydrochloride](/img/structure/B1405732.png)


![[1-(Azepan-1-ylcarbonyl)propyl]amine hydrochloride](/img/structure/B1405735.png)
